![molecular formula C8H10N2O2 B2907094 1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1785307-09-6](/img/structure/B2907094.png)
1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Several synthetic methods exist for preparing pyrazole carboxylic acids. Notably, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes provides pyrazoles. This reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance . Additionally, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates, which can be oxidized to yield pyrazoles .
Molecular Structure Analysis
The molecular structure of 1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid consists of a pyrazole ring with a carboxylic acid group attached. Crystallographic studies and solid-state NMR (CPMAS) have provided insights into the arrangement of atoms in this compound .
Chemical Reactions Analysis
- Arylation : It can undergo N-arylation reactions with aryl halides in the presence of copper powder .
- Cycloadditions : Silver-mediated cycloadditions with isocyanoiminotriphenylphosphorane and terminal alkynes lead to pyrazoles .
- Oxidations : Oxidation of pyrazoline intermediates using bromine or a more benign protocol under oxygen yields 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles .
Physical And Chemical Properties Analysis
Safety and Hazards
Mechanism of Action
Target of Action
It is suggested that the compound could be used to prepare difluoromethyl pyrazole carboxamide compounds, which act as succinate dehydrogenase inhibitors .
Mode of Action
Based on its potential use in the synthesis of difluoromethyl pyrazole carboxamide compounds, it can be inferred that it might interact with its targets by inhibiting the activity of succinate dehydrogenase .
Biochemical Pathways
As a potential precursor to succinate dehydrogenase inhibitors, it may impact the tricarboxylic acid (tca) cycle or krebs cycle, where succinate dehydrogenase plays a crucial role .
Result of Action
If it acts as a precursor to succinate dehydrogenase inhibitors, it may lead to the disruption of energy production within cells, potentially leading to cell death .
properties
IUPAC Name |
1-cyclopropyl-3-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-7(8(11)12)4-10(9-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKZTEVRIATSTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.